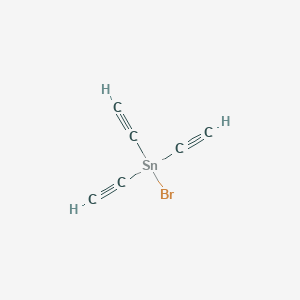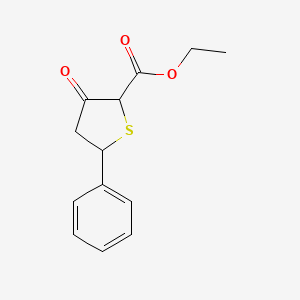
Ethyl 3-oxo-5-phenylthiolane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-oxo-5-phenylthiolane-2-carboxylate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a thiolane ring, which is a five-membered ring containing a sulfur atom. The presence of the phenyl group and the ester functionality makes it an interesting compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-5-phenylthiolane-2-carboxylate typically involves the reaction of ethyl acetoacetate with phenylthiolane under acidic or basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the thiolane ring. The reaction conditions often require the use of a strong acid or base to facilitate the enolate formation and subsequent nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes typically use readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-oxo-5-phenylthiolane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functionalities, leading to the formation of new compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or secondary alcohols.
Substitution: Various substituted esters or ketones depending on the nucleophile used
Applications De Recherche Scientifique
Ethyl 3-oxo-5-phenylthiolane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of ethyl 3-oxo-5-phenylthiolane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its ester and ketone functionalities allow it to participate in a wide range of chemical transformations, making it a versatile compound in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent
Uniqueness
Ethyl 3-oxo-5-phenylthiolane-2-carboxylate is unique due to its thiolane ring and phenyl group, which impart distinct chemical properties and reactivity. The presence of both ester and ketone functionalities allows it to undergo a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
80278-80-4 |
|---|---|
Formule moléculaire |
C13H14O3S |
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
ethyl 3-oxo-5-phenylthiolane-2-carboxylate |
InChI |
InChI=1S/C13H14O3S/c1-2-16-13(15)12-10(14)8-11(17-12)9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3 |
Clé InChI |
AQALVMULAIIVTJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(=O)CC(S1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


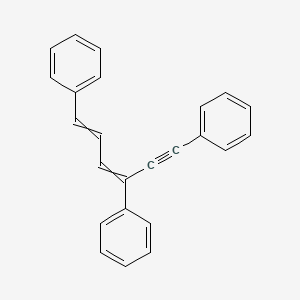
![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
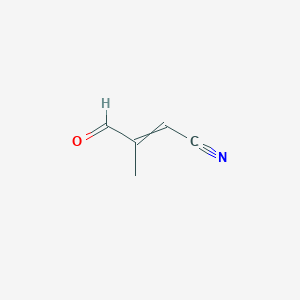
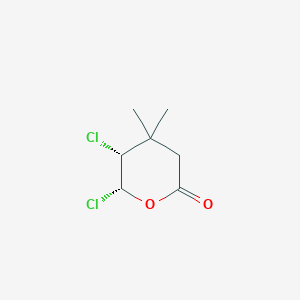
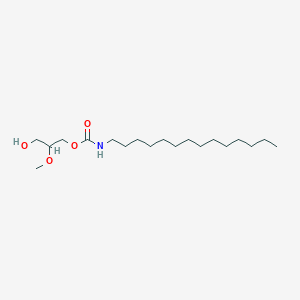
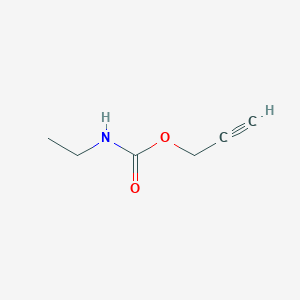
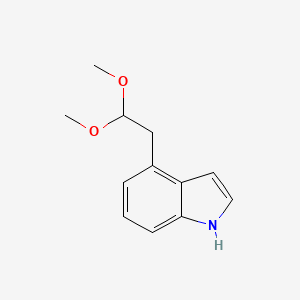
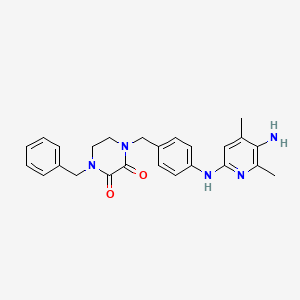
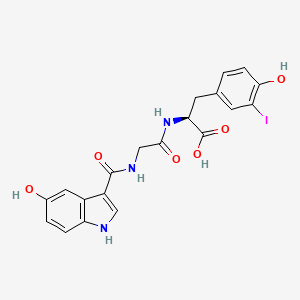
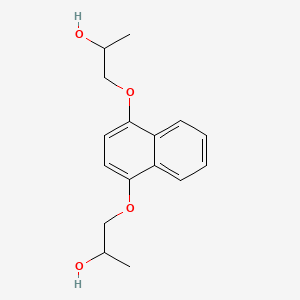
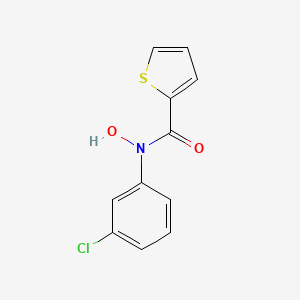

![8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14436855.png)
